

Application Note: Comprehensive Characterization of 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide

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Compound of Interest

Compound Name:	2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide
CAS No.:	306935-50-2
Cat. No.:	B1363433

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Abstract

This technical guide provides a detailed framework of analytical methodologies for the comprehensive characterization of **2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide**, a novel heterocyclic compound with potential applications in drug discovery. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering a suite of techniques to confirm the identity, purity, and structural integrity of this molecule. This document emphasizes the causal relationships behind experimental choices, ensuring that each protocol is a self-validating system. The primary analytical techniques covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Introduction

The 7-chloroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably antimalarial drugs like chloroquine.[1] The derivatization of this core, particularly at the 4-position with thioether linkages, has been a strategy to develop new compounds with a range of biological activities, including anticancer and antifungal properties.[2][3] The title compound, **2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide**, incorporates a reactive acetohydrazide moiety, suggesting its potential as an intermediate for further chemical modifications or as a bioactive agent itself.

Given the therapeutic potential of such derivatives, rigorous and unambiguous structural characterization is paramount. This application note details the integrated use of spectroscopic and chromatographic techniques to provide a full analytical profile of the molecule.

Spectroscopic Characterization

Spectroscopic techniques are fundamental to elucidating the molecular structure of newly synthesized compounds. The following sections detail the application of NMR, FTIR, and Mass Spectrometry for the characterization of **2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ^1H and ^{13}C NMR are essential for a complete assignment of the molecule's carbon-hydrogen framework.

Expertise & Experience: The quinoline ring system presents a complex series of coupled aromatic protons. The substitution pattern significantly influences the chemical shifts of the remaining protons.[2] For **2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide**, the thioether linkage at C4 will cause a downfield shift of the adjacent protons, particularly H2 and H5, due to inductive effects and the anisotropic effect of the sulfur atom. The acetohydrazide moiety will exhibit characteristic signals for the methylene protons and the exchangeable amine and amide protons.

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or CDCl_3). DMSO- d_6 is often preferred for hydrazide-containing compounds as it allows for the observation of exchangeable NH and NH_2 protons.

- ^1H NMR Acquisition:
 - Acquire a standard ^1H NMR spectrum over a spectral width of at least 12 ppm.
 - Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
 - Integrate all signals to determine the relative number of protons.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - A larger number of scans will be required due to the lower natural abundance of ^{13}C .
 - DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are highly recommended to differentiate between CH, CH₂, and CH₃ groups.
- 2D NMR (Optional but Recommended):
 - For unambiguous assignment, especially of the quinoline protons, a COSY (Correlation Spectroscopy) experiment is valuable to establish proton-proton coupling networks.
 - An HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) experiment will correlate each proton with its directly attached carbon atom.
 - An HMBC (Heteronuclear Multiple Bond Correlation) experiment will reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons.

The following table summarizes the expected chemical shifts for **2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide**, based on data from closely related 7-chloroquinoline-4-thio derivatives and general principles of NMR spectroscopy.^{[4][5]}

Assignment	Expected ^1H δ (ppm)	Expected ^{13}C δ (ppm)	Notes
Quinoline Ring			
H-2	~8.5	~151	Singlet or doublet, downfield due to proximity to nitrogen and sulfur.
H-3	~7.2	~117	Doublet, upfield relative to other quinoline protons.
H-5	~8.0	~128	Doublet, deshielded by the chloro group.
H-6	~7.6	~126	Doublet of doublets.
H-8	~8.8	~125	Singlet or doublet, downfield due to proximity to nitrogen.
C-4	-	~149	Quaternary carbon, attached to sulfur.
C-7	-	~136	Quaternary carbon, attached to chlorine.
C-4a	-	~124	Quaternary carbon.
C-8a	-	~149	Quaternary carbon.
Thioacetohydrazide Moiety			
-S-CH ₂ -	~3.8	~35	Singlet, deshielded by sulfur and carbonyl group.
-C(O)-	-	~168	Carbonyl carbon.
-NH-	~9.5	-	Broad singlet, exchangeable with

D₂O.-NH₂

~4.5

-

Broad singlet,
exchangeable with
D₂O.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expertise & Experience: For **2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide**, the key vibrational modes to identify are the N-H stretches of the hydrazide, the C=O stretch of the amide, the C=N and C=C stretches of the quinoline ring, and the C-Cl stretch. The position of the carbonyl (amide I) band is particularly informative and is expected to be around 1650-1680 cm⁻¹.

- Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
- Data Acquisition:
 - Record the spectrum over the mid-infrared range (4000-400 cm⁻¹).
 - Co-add a sufficient number of scans (e.g., 32) to obtain a high-quality spectrum.
 - Perform a background scan prior to the sample scan.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
3300-3100	N-H stretching	Hydrazide (-NH-NH ₂)
~3050	C-H stretching	Aromatic (quinoline)
~2950	C-H stretching	Aliphatic (-CH ₂ -)
1680-1650	C=O stretching (Amide I)	Acetohydrazide
1620-1580	C=N and C=C stretching	Quinoline ring
1550-1500	N-H bending (Amide II)	Acetohydrazide
1300-1100	C-N stretching	
850-750	C-Cl stretching	7-Chloroquinoline

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Expertise & Experience: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which should readily form a protonated molecular ion $[M+H]^+$. The fragmentation pattern will likely involve cleavage of the thioether and acetohydrazide moieties. Common fragmentation pathways for quinolones include losses of small neutral molecules like CO and H₂O.^[6] The hydrazide linkage is also a likely point of cleavage.

- **Sample Preparation:** Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid (0.1%) to promote protonation.
- **Data Acquisition:**
 - Infuse the sample solution into the ESI source.
 - Acquire a full scan mass spectrum in positive ion mode to identify the $[M+H]^+$ ion.

- Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and obtain a characteristic fragmentation pattern. High-resolution mass spectrometry (HRMS) is recommended for unambiguous determination of the elemental composition.
- Molecular Formula: C₁₁H₁₀ClN₃OS
- Monoisotopic Mass: 267.0233 g/mol
- Expected [M+H]⁺: m/z 268.0311

Predicted Fragmentation Pattern:

Caption: Predicted ESI-MS fragmentation of **2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide**.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of the synthesized compound and for quantitative analysis.

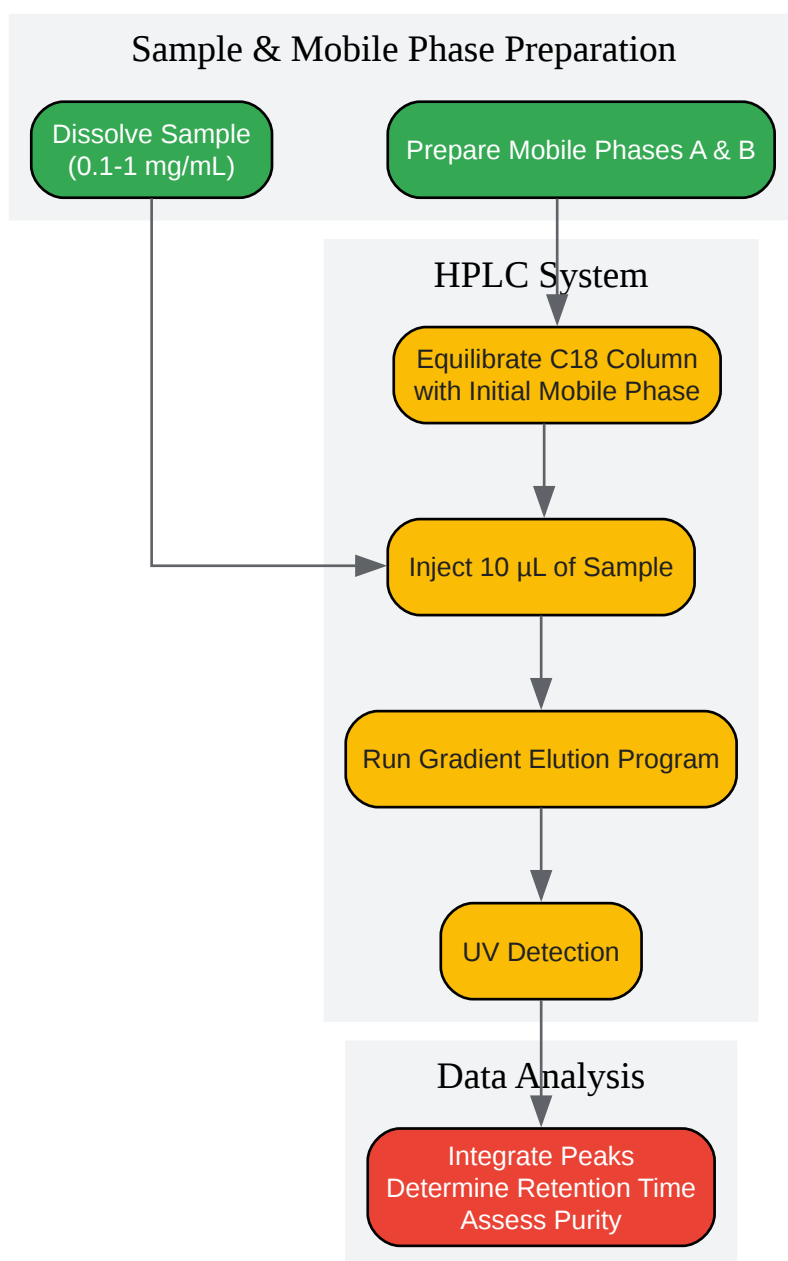
High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the method of choice for the analysis of moderately polar compounds like **2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide**.

Expertise & Experience: The basic nitrogen atom in the quinoline ring can cause peak tailing on standard silica-based C18 columns. Therefore, the mobile phase should be buffered to control the ionization state of the molecule. A pH between 3 and 7 is generally suitable. The addition of an ion-pairing agent is typically not necessary but can be considered if peak shape is poor. A gradient elution is often required to ensure good separation from potential impurities and to elute the compound with a reasonable retention time.

- Instrumentation:
 - HPLC system with a UV-Vis or Diode Array Detector (DAD).
 - Column: C18, 4.6 x 150 mm, 5 μm particle size.
- Mobile Phase:

- A: 10 mM ammonium acetate in water, pH adjusted to 5.5 with acetic acid.
- B: Acetonitrile or Methanol.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10 μ L.
 - Column Temperature: 30 $^{\circ}$ C.
 - Detection Wavelength: Set based on the UV-Vis spectrum of the compound (likely around 254 nm and 340 nm).
 - Gradient Program:
 - 0-2 min: 10% B
 - 2-15 min: 10% to 90% B
 - 15-18 min: 90% B
 - 18-20 min: 90% to 10% B
 - 20-25 min: 10% B (re-equilibration)
- Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like methanol to a concentration of approximately 0.1-1 mg/mL.



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Caption: General workflow for the HPLC analysis of the target compound.

Conclusion

The analytical protocols detailed in this application note provide a robust and comprehensive framework for the characterization of **2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide**. The integration of NMR, FTIR, MS, and HPLC allows for unambiguous structural elucidation,

confirmation of molecular weight, identification of functional groups, and assessment of purity. Adherence to these methodologies will ensure high-quality, reliable data essential for the advancement of research and development involving this and related compounds.

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